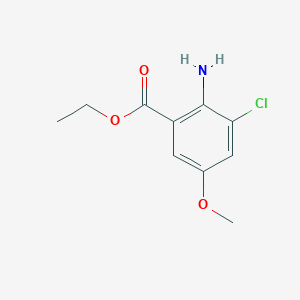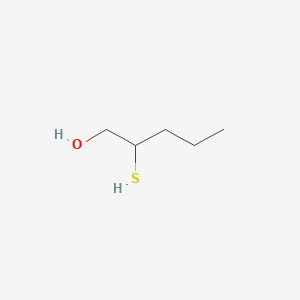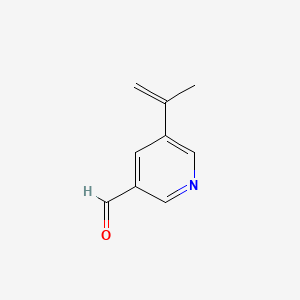![molecular formula C14H16ClN B15307681 ({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)
({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to a methylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride typically involves the reaction of 3-bromomethylbiphenyl with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong binding interactions, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylamine hydrochloride
- Phenethylamine hydrochloride
- Diphenylamine hydrochloride
Comparison
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced binding interactions compared to simpler amines like benzylamine hydrochloride. This makes it more effective in applications requiring strong molecular interactions, such as enzyme inhibition or receptor binding studies.
Propriétés
Formule moléculaire |
C14H16ClN |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
N-methyl-1-(3-phenylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13;/h2-10,15H,11H2,1H3;1H |
Clé InChI |
LYGBIIRZHPKECH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)


![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)





